molecular formula C16H17N3O2S B2862234 N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide CAS No. 853585-55-4

N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide

Cat. No.: B2862234
CAS No.: 853585-55-4
M. Wt: 315.39
InChI Key: XPYNICMNEJYEFR-UHFFFAOYSA-N
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Description

N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl moiety and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide typically involves the reaction of 3-methoxyaniline with 4-isothiocyanatoacetophenone under controlled conditions. The reaction proceeds through the formation of a thiourea intermediate, which subsequently undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamothioyl group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-(4-{[(3-hydroxyphenyl)carbamothioyl]amino}phenyl)acetamide.

    Reduction: Formation of N-(4-{[(3-methoxyphenyl)amino]phenyl}acetamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide
  • N-(4-{[(4-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide
  • N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)benzenesulfonamide

Uniqueness

N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide is unique due to its specific substitution pattern and the presence of both methoxy and carbamothioyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[(3-methoxyphenyl)carbamothioylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11(20)17-12-6-8-13(9-7-12)18-16(22)19-14-4-3-5-15(10-14)21-2/h3-10H,1-2H3,(H,17,20)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYNICMNEJYEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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